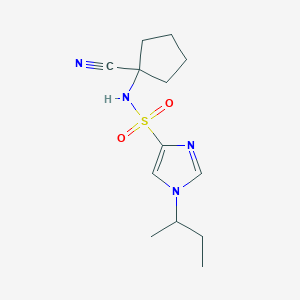
but-2-ynyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
But-2-ynyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDP is a pyridine derivative that has been synthesized using different methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
But-2-ynyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate acts as a fluorescent probe for zinc ions by binding to the metal ion and undergoing a change in fluorescence intensity. In photodynamic therapy, but-2-ynyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate is activated by light and produces reactive oxygen species that can damage cancer cells. but-2-ynyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate also acts as a catalyst in organic synthesis reactions by promoting the formation of chemical bonds.
Biochemical and Physiological Effects:
but-2-ynyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate has been shown to have low toxicity in vitro and in vivo studies. In addition to its use as a fluorescent probe and photosensitizer, but-2-ynyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate has also been studied for its potential antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using but-2-ynyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate in lab experiments is its high sensitivity and selectivity for zinc ions. but-2-ynyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate is also relatively easy to synthesize and has low toxicity. However, one limitation of using but-2-ynyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate is its potential interference with other metal ions, which can affect its accuracy as a fluorescent probe.
Direcciones Futuras
There are several future directions for the study of but-2-ynyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate. One direction is the development of more efficient synthesis methods for but-2-ynyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate and its derivatives. Another direction is the exploration of but-2-ynyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate's potential as a catalyst in various organic synthesis reactions. Additionally, further research is needed to fully understand but-2-ynyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate's mechanism of action and its potential applications in biomedical research.
Métodos De Síntesis
But-2-ynyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate can be synthesized using different methods, including the reaction of 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid with but-2-yn-1-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another synthesis method involves the reaction of 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid with but-2-ynylmagnesium bromide in the presence of a catalyst such as copper iodide.
Aplicaciones Científicas De Investigación
But-2-ynyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate has been used in various scientific research applications, including as a fluorescent probe for the detection of zinc ions in biological samples. but-2-ynyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, but-2-ynyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate has been studied for its potential use as a catalyst in organic synthesis reactions.
Propiedades
IUPAC Name |
but-2-ynyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-4-5-6-16-12(15)10-8(2)7-9(3)13-11(10)14/h7H,6H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZPVHWLWDBILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC(=O)C1=C(C=C(NC1=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
but-2-ynyl 4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[2-fluoro-4-(thian-4-ylamino)phenyl]carbamate](/img/structure/B7632798.png)
![1-[(5-Bromothiophen-2-yl)methyl]triazole](/img/structure/B7632804.png)

![1-[[5-(Dimethylamino)-1,2,4-thiadiazol-3-yl]methyl]-3,3-diethylpyrrolidine-2,5-dione](/img/structure/B7632812.png)
![(2R)-2-[4-(4-hydroxyphenyl)butan-2-ylamino]-N-methylpropanamide](/img/structure/B7632818.png)
![3-Amino-3-cyclopropyl-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7632824.png)
![1-(2,2-difluoroethyl)-N-[3-(2-fluorophenyl)cyclobutyl]piperidin-4-amine](/img/structure/B7632836.png)

![6-(2,6-dioxa-9-azaspiro[4.5]decane-9-carbonyl)-2-methyl-4H-1,4-benzothiazin-3-one](/img/structure/B7632850.png)
![N-butan-2-yl-2-[3-(1-hydroxyethyl)pyrazol-1-yl]acetamide](/img/structure/B7632859.png)
![1-[(4-Propan-2-ylsulfonylphenyl)methyl]triazole](/img/structure/B7632867.png)
![N-[1-(4-methylphenyl)sulfonylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7632874.png)
![N-[(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7632889.png)
![1-cyclopropyl-N-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-1-(5-methyl-1,3-thiazol-2-yl)methanamine](/img/structure/B7632904.png)